molecular formula C18H19ClN2O3 B12914713 2,2'-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol CAS No. 7469-87-6

2,2'-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol

Cat. No.: B12914713
CAS No.: 7469-87-6
M. Wt: 346.8 g/mol
InChI Key: YGRSPKYUDREJQQ-UHFFFAOYSA-N
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Description

2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol is a heterocyclic aromatic compound that belongs to the acridine family It is characterized by the presence of a chloro and methoxy group on the acridine ring, as well as two ethanolamine side chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol typically involves the reaction of 6-chloro-2-methoxyacridine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as large-scale purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,2’-((6-Chloro-2-methoxyacridin-9-yl)azanediyl)diethanol involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting transcription and replication processes. The compound targets the DNA double helix, inserting itself between base pairs and causing conformational changes that impede the function of DNA polymerases and other enzymes involved in DNA metabolism .

Properties

CAS No.

7469-87-6

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-[(6-chloro-2-methoxyacridin-9-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C18H19ClN2O3/c1-24-13-3-5-16-15(11-13)18(21(6-8-22)7-9-23)14-4-2-12(19)10-17(14)20-16/h2-5,10-11,22-23H,6-9H2,1H3

InChI Key

YGRSPKYUDREJQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N(CCO)CCO

Origin of Product

United States

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